molecular formula C11H17NO3 B1317545 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine CAS No. 126415-03-0

2-[2-(2-Methoxyethoxy)ethoxy]phenylamine

Cat. No.: B1317545
CAS No.: 126415-03-0
M. Wt: 211.26 g/mol
InChI Key: LOFIXVODFAGRSJ-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)ethoxy]phenylamine is an organic compound with the molecular formula C11H17NO3 It is a derivative of phenylamine, where the phenyl group is substituted with a triethylene glycol monomethyl ether chain

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine . These factors could include pH, temperature, presence of other molecules, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine typically involves the reaction of phenylamine with 2-[2-(2-Methoxyethoxy)ethoxy]ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyethoxy)ethoxy]phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted phenylamine derivatives .

Scientific Research Applications

2-[2-(2-Methoxyethoxy)ethoxy]phenylamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A similar compound with an additional hydroxyl group.

    2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: A carboxylic acid derivative with similar ether chains.

    4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde: A benzaldehyde derivative with similar ether chains

Uniqueness

2-[2-(2-Methoxyethoxy)ethoxy]phenylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the triethylene glycol monomethyl ether chain. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-13-6-7-14-8-9-15-11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFIXVODFAGRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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